molecular formula C27H40O2 B192559 delta-Tocotrienol CAS No. 25612-59-3

delta-Tocotrienol

Cat. No. B192559
CAS RN: 25612-59-3
M. Wt: 396.6 g/mol
InChI Key: ODADKLYLWWCHNB-LDYBVBFYSA-N
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Description

Delta-tocotrienol is a member of the vitamin E family, which includes tocopherols and tocotrienols. Unlike tocopherols, tocotrienols have an unsaturated isoprenoid side chain with three double bonds. This compound is known for its potent antioxidant properties and is found in various natural sources such as palm oil, rice bran oil, and certain grains .

Scientific Research Applications

Delta-tocotrienol has a wide range of scientific research applications:

Mechanism of Action

Delta-tocotrienol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The compound also modulates various molecular pathways, including the inhibition of HMG-CoA reductase, which is involved in cholesterol synthesis. This inhibition leads to reduced cholesterol levels and potential cardiovascular benefits .

Future Directions

Future directions should focus on further investigating how gamma-TT and delta-TT (solely or in combination) induce anti-cancer molecular pathways when used in the presence of conventional chemotherapeutic drugs . Tocotrienols turn out to offer unique protection against complex metabolic conditions, including heart disease, atherosclerosis, stroke, fatty liver disease, and metabolic syndrome .

Biochemical Analysis

Biochemical Properties

Delta-Tocotrienol interacts with various enzymes, proteins, and other biomolecules. It has been found to be the most potent G–CSF–inducing agent among vitamin E isoforms . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve biochemical markers of hepatocellular injury and steatosis in patients with nonalcoholic fatty liver disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that daily intake of 750 mg to 1000 mg and even 3.2 g of this compound were well tolerated by humans and achieved bioactive levels without any adverse events .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is known that this compound can be found in various compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Delta-tocotrienol can be synthesized through several chemical routes. One common method involves the condensation of homogentisic acid with farnesyl pyrophosphate, followed by cyclization and methylation steps. The reaction conditions typically require acidic or basic catalysts and controlled temperatures to ensure the correct formation of the isoprenoid side chain .

Industrial Production Methods

Industrially, this compound is often extracted from natural sources like palm oil and rice bran oil. The extraction process involves saponification, followed by distillation and purification steps to isolate the tocotrienols. Advanced techniques such as supercritical fluid extraction are also employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Delta-tocotrienol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Alpha-tocotrienol
  • Beta-tocotrienol
  • Gamma-tocotrienol
  • Alpha-tocopherol
  • Beta-tocopherol
  • Gamma-tocopherol
  • Delta-tocopherol

Uniqueness

Delta-tocotrienol is unique due to its higher antioxidant activity compared to other tocotrienols and tocopherols. It has a longer plasma half-life, offering greater bioavailability and slower biotransformation. This makes it particularly effective in clinical applications related to oxidative stress and inflammation .

This compound stands out for its potent biological activities and diverse applications, making it a valuable compound in both scientific research and industrial applications.

properties

IUPAC Name

(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/b21-12+,22-14+/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODADKLYLWWCHNB-LDYBVBFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180288
Record name delta-Tocotrienol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25612-59-3
Record name δ-Tocotrienol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25612-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-Tocotrienol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta-Tocotrienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R)
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Record name .DELTA.-TOCOTRIENOL
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Record name delta-Tocotrienol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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